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Inosine dialdehyde

Cat. No.: B10782563
CAS No.: 23590-99-0
M. Wt: 266.21 g/mol
InChI Key: RGWOFTGZWJGPHG-NKWVEPMBSA-N
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Description

Significance of Nucleoside Derivatives in Biochemical and Pharmacological Research

Nucleoside derivatives form a cornerstone of modern biochemical and pharmacological research. As the fundamental building blocks of nucleic acids like DNA and RNA, nucleosides and their phosphorylated counterparts, nucleotides, are intrinsically involved in virtually all cellular processes, including the storage, transmission, and expression of genetic information sigmaaldrich.com. Beyond their structural roles, nucleosides and nucleotides are critical for cellular energy transfer (e.g., ATP), intracellular signaling (e.g., cAMP), and function as essential coenzymes (e.g., NAD+, FAD) researchgate.net.

The versatility of nucleoside derivatives extends to their synthetic analogs, which have proven invaluable in medicinal chemistry. Modifications to the sugar or base components of nucleosides have led to the development of potent therapeutic agents, particularly in the fields of antiviral, anticancer, and antibacterial treatments. Drugs such as acyclovir, zidovudine, and remdesivir (B604916) exemplify the successful translation of nucleoside derivative research into clinical practice researchgate.netiprjb.orgmadridge.org. Furthermore, these compounds serve as vital tools in molecular biology research, acting as diagnostic agents and finding applications in the design of nanomaterials and bioconjugates researchgate.net.

Historical Perspective of Inosine (B1671953) Dialdehyde (B1249045) Research

Inosine dialdehyde (also known as INOX or IdA) is chemically derived from inosine through periodate (B1199274) oxidation, a process that modifies the sugar moiety nih.govresearchgate.net. Research into the biological effects of this compound dates back to at least the mid-1970s. Studies investigating its pharmacologic disposition in various animal models were published in the mid-1970s, providing early insights into its behavior within biological systems nih.gov. By 1977, research was actively exploring its mechanism of action, particularly its inhibitory effects on tumor cell proliferation nih.gov. The broader chemical context of periodate oxidation in nucleic acid chemistry, including the synthesis and properties of dialdehyde derivatives, has been a subject of review, indicating sustained academic interest in these types of compounds researchgate.net.

Broad Academic Interest in this compound Reactivity and Interactions

The academic interest in this compound stems from its distinctive chemical structure and its resultant biological activities ontosight.ai. As a dialdehyde, it possesses two aldehyde functional groups, a characteristic that dictates its reactivity and interactions with biomolecules ontosight.ai. This reactivity enables this compound to form adducts with proteins and other cellular components, making it a subject of study for its biochemical interactions ontosight.ai.

Research has demonstrated that this compound inhibits the proliferation of a range of tumor cell lines in a concentration-dependent manner nih.gov. Its mechanism of action involves the inhibition of essential cellular processes, including the synthesis of protein, RNA, and DNA, by interfering with multiple metabolic pathways nih.govcancer.gov. Specifically, it has been shown to cause cell cycle arrest, frequently in the G2/M phase, and to form stable covalent crosslinks within proteins, thereby impeding the function of enzymes critical for nucleic acid synthesis cancer.gov. Beyond its direct cellular effects, dialdehydes, in general, are recognized for their utility as fixatives in preserving cellular morphology, and periodate oxidation is a key method for generating dialdehyde derivatives from molecules containing vicinal diols, a reaction applicable to RNA termini biorxiv.orgoup.com. Furthermore, this compound has been utilized as a cross-linking agent in the formation of hydrogels with biopolymers like chitosan (B1678972), highlighting its capacity to engage in cross-linking reactions with biological macromolecules researchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4O5 B10782563 Inosine dialdehyde CAS No. 23590-99-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23590-99-0

Molecular Formula

C10H10N4O5

Molecular Weight

266.21 g/mol

IUPAC Name

(2R)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal

InChI

InChI=1S/C10H10N4O5/c15-1-6(2-16)19-7(3-17)14-5-13-8-9(14)11-4-12-10(8)18/h1,3-7,16H,2H2,(H,11,12,18)/t6-,7+/m0/s1

InChI Key

RGWOFTGZWJGPHG-NKWVEPMBSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@@H](C=O)O[C@H](CO)C=O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C(C=O)OC(CO)C=O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Inosine Dialdehyde

Chemical Synthesis Routes of Inosine (B1671953) Dialdehyde (B1249045) from Precursors

The primary method for the synthesis of inosine dialdehyde involves the oxidative cleavage of the ribose moiety of inosine. This transformation selectively targets the vicinal diols in the sugar ring, yielding the characteristic dialdehyde structure.

Periodate (B1199274) Oxidation of Inosine and Related Nucleosides

The most prevalent and efficient method for the preparation of this compound is the periodate oxidation of inosine. nih.govmicrobenotes.com This reaction employs an oxidizing agent, typically sodium periodate (NaIO₄), to cleave the C2'-C3' bond of the ribose ring in inosine. nih.govresearchgate.net The vicinal hydroxyl groups at these positions are essential for the reaction to proceed. nih.gov The oxidation results in the formation of two aldehyde groups, yielding the product commonly known as this compound or sometimes referred to by its systematic name, (2R)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal. nih.gov

The reaction is generally carried out in aqueous solutions under controlled conditions to prevent over-oxidation and degradation of the product. acs.org The periodate consumption during the reaction can be monitored to ensure the complete conversion of the starting nucleoside. researchgate.net This method is not limited to inosine; it is a general technique applicable to other ribonucleosides such as adenosine, guanosine, and uridine, leading to their corresponding dialdehyde derivatives. nih.govosti.gov

Table 1: Key Features of Periodate Oxidation for this compound Synthesis

FeatureDescription
Precursor Inosine
Oxidizing Agent Sodium Periodate (NaIO₄)
Bond Cleaved C2'-C3' bond of the ribose moiety
Functional Groups Formed Two aldehyde groups
Key Advantage High selectivity for vicinal diols

Alternative Oxidative Cleavage Methods

While periodate oxidation is the standard, other oxidative cleavage methods can theoretically be applied to the synthesis of dialdehydes from diols, though they are less commonly reported for inosine specifically. These methods are often employed in broader organic synthesis for the cleavage of alkenes or diols.

One such alternative is ozonolysis, a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. While not directly applicable to the vicinal diols of inosine's ribose ring, it is a fundamental oxidative cleavage reaction in organic chemistry.

Another classical method for diol cleavage is the use of lead tetraacetate (Pb(OAc)₄). Similar to periodate, it specifically cleaves vicinal diols. However, due to the toxicity of lead compounds, periodate-based methods are generally preferred, especially in the context of synthesizing biologically relevant molecules.

Synthesis of this compound Analogues and Derivatives

The reactivity of both the purine (B94841) ring and the newly formed aldehyde groups in this compound allows for extensive chemical modifications, leading to a wide array of analogues and derivatives with tailored properties.

Structural Modifications of the Purine Moiety

The purine base of this compound can be chemically altered to generate analogues with potentially different biological activities. While direct modification of the purine ring after the formation of the dialdehyde can be challenging due to the reactivity of the aldehyde groups, modifications are often introduced at the nucleoside level before oxidation.

Techniques such as direct C-H bond activation have emerged as powerful tools for modifying purine nucleosides. mdpi.com For instance, palladium or copper-catalyzed cross-coupling reactions can be used to introduce aryl or other functional groups at the C8 position of the purine ring of inosine. mdpi.com These modified inosine precursors can then be subjected to periodate oxidation to yield the corresponding C8-substituted this compound analogues. The introduction of different substituents on the purine ring can influence the molecule's electronic properties, solubility, and interactions with biological targets. microbenotes.com

Derivatization at Aldehyde Functional Groups

The aldehyde groups of this compound are highly reactive and serve as primary sites for derivatization. These reactions are crucial for creating bioconjugates, cross-linked materials, and various molecular probes.

A common reaction involves the formation of Schiff bases through condensation with primary amines. nih.gov For example, the aldehyde groups can react with the lysine (B10760008) residues of proteins, leading to the formation of covalent cross-links. nih.gov This reactivity has been exploited to couple periodate-oxidized nucleosides to proteins for immunological studies. nih.gov

Hydrazines and hydroxylamines are also frequently used to derivatize the aldehyde functionalities. Fluorescent hydrazides can be reacted with this compound to create fluorescently labeled derivatives. thermofisher.com Similarly, reaction with phenylhydrazine (B124118) can lead to the formation of bisphenylhydrazones. osti.gov These derivatization strategies are fundamental for developing probes to study the interactions and localization of these molecules in biological systems.

Table 2: Examples of Derivatization Reactions at the Aldehyde Groups of this compound

ReagentFunctional Group FormedApplication
Primary Amines (e.g., Lysine)Schiff BaseProtein cross-linking
PhenylhydrazineBisphenylhydrazoneChemical characterization
Fluorescent HydrazidesFluorescent HydrazoneFluorescent labeling
Biotin HydrazideBiotinylated DerivativeAffinity probes
HydroxylaminesOximeStable bioconjugates

Synthesis of Nucleoside Mono- and Dialdehydes for Research Probes

The synthesis of nucleoside dialdehydes, including this compound, is a key strategy for creating molecular probes to investigate various biological processes. The reactive aldehyde groups allow for the attachment of reporter molecules such as fluorophores or affinity tags like biotin. researchgate.netthermofisher.com

Periodate-oxidized nucleosides have been utilized as probes for labeling glycans and for detecting abasic sites in DNA. thermofisher.com The aldehyde groups can react with specific functional groups in their target biomolecules, enabling their detection and quantification. For instance, a biotinylated hydroxylamine (B1172632) can react with the aldehyde groups of a dialdehyde probe, which can then be detected using streptavidin conjugates. thermofisher.com

Furthermore, the selective reduction of one of the aldehyde groups in a dialdehyde can yield a nucleoside monoaldehyde. osti.gov This can be achieved using reducing agents like sodium borohydride (B1222165) under controlled pH conditions. osti.gov These monoaldehyde derivatives offer a different reactivity profile and can be used to create more specific molecular probes or to study the distinct roles of each aldehyde group in biological interactions.

Characterization of Synthetic Intermediates and Final Products

The synthesis of this compound from inosine via periodate oxidation involves a key intermediate and results in a final product whose structure can be confirmed through various spectroscopic techniques. While this compound exists in solution as a complex mixture of hydrated and hemiacetalic forms, spectroscopic methods provide insight into its core structure and the presence of key functional groups.

The primary starting material, inosine , is a well-characterized purine nucleoside. Its spectral data provide a baseline for comparison with the oxidized product.

Table 1: Spectroscopic Data for Inosine

TechniqueObserved Signals/Properties
¹H NMR (D₂O)Signals for the purine ring protons (H-2 and H-8) are observed as singlets around 8.21 and 8.33 ppm, respectively. The anomeric proton (H-1') appears as a doublet of doublets at approximately 6.07 ppm. researchgate.net
¹³C NMR The anomeric carbon (C-1') of the ribose ring shows a signal around 88.68 ppm. researchgate.net
Mass Spec (EI)Molecular Weight: 268.23 g/mol . nist.gov
IR Spectrum Characteristic peaks corresponding to O-H, N-H, C-H, C=O, and C-N stretching and bending vibrations are present. chemicalbook.com

The synthetic intermediate in the periodate oxidation of inosine is a cyclic periodate ester . This intermediate is transient and generally not isolated. Its formation is inferred from mechanistic studies of periodate oxidation of diols. wikipedia.org

The final product, This compound , officially named (2R)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal, is typically a white, flocculent powder. nih.gov Its characterization is complicated by its tendency to exist as a mixture of hydrated forms in aqueous solutions, with few free aldehyde groups. researchgate.net However, key spectral features confirm its formation.

Table 2: Characterization Data for this compound and Its Derivatives

CompoundTechniqueKey Spectral Features/Data
This compound ¹H NMR Aldehyde protons are expected to appear in the downfield region (around 9.6 ppm). researchgate.net Protons of the dialdehyde cyclic pyran hydrate (B1144303) form appear between 4.7-5.3 ppm. researchgate.net
¹³C NMR Aldehyde carbonyl carbons typically resonate in the 190-200 ppm region. Data for this compound specifically is not readily available in the searched literature.
FTIR A characteristic C=O stretching vibration for the aldehyde groups is expected around 1730 cm⁻¹. nih.govresearchgate.net
Mass Spec Molecular Weight: 266.21 g/mol . nih.gov Predicted m/z for [M+H]⁺ is 267.07240. uni.lu
This compound-Amine Adduct (Dihydropyridine derivative) ¹H NMR Appearance of vinylic protons at ~6.0 ppm and protons alpha to the nitrogen at ~4.3 ppm. researchgate.net Disappearance of the aldehyde proton signal. researchgate.net
This compound-Hydrazone Derivative FTIR Formation of a C=N (imine) stretching band, typically in the range of 1604-1608 cm⁻¹. researchgate.net
¹H NMR Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the range of 8-9 ppm.
¹³C NMR A signal corresponding to the azomethine carbon (C=N) appears around 158 ppm. researchgate.net
Mass Spec The molecular weight will correspond to the sum of this compound and the specific hydrazide, minus one or two molecules of water.

Reaction Mechanisms in Derivatization Processes

The derivatization of this compound is primarily driven by the high reactivity of its two aldehyde functional groups. These groups readily undergo nucleophilic attack, most notably by amine-containing reagents, to form a variety of derivatives.

The principal synthetic route to this compound is the periodate oxidation of inosine. This reaction proceeds through a well-established mechanism for the cleavage of vicinal diols. The periodate ion reacts with the cis-2',3'-hydroxyl groups of the ribose moiety in inosine to form a cyclic periodate ester intermediate. wikipedia.org This cyclic ester then undergoes a concerted decomposition, leading to the cleavage of the C2'-C3' bond and the formation of the two aldehyde groups, with the concomitant reduction of periodate to iodate. wikipedia.orgresearchgate.net

The most common derivatization of this compound involves its reaction with primary amines to form Schiff bases (imines). This reaction is typically acid-catalyzed and is reversible. libretexts.org The mechanism can be described in two main stages:

Nucleophilic Addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of one of the aldehyde groups, forming a tetrahedral intermediate known as a carbinolamine. chemistrysteps.com

Dehydration: Under mildly acidic conditions (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water, driven by the lone pair of the adjacent nitrogen, results in the formation of a C=N double bond, the characteristic linkage of an imine. libretexts.orgchemistrysteps.com

Similarly, this compound reacts with hydrazides (R-CO-NH-NH₂) to form stable hydrazones . The reaction mechanism is analogous to Schiff base formation, involving the nucleophilic attack of the terminal amino group of the hydrazide on an aldehyde carbonyl, followed by dehydration to form the C=N-NH-CO-R linkage. hmdb.ca This reaction is robust and is often employed for the labeling and detection of aldehydes.

The reaction of this compound with polymers containing primary amine groups, such as chitosan (B1678972), follows the same Schiff base formation mechanism, resulting in the cross-linking of the polymer chains.

Molecular and Cellular Mechanisms of Action of Inosine Dialdehyde

General Biochemical Reactivity and Adduct Formation with Biomolecules

Inosine (B1671953) dialdehyde (B1249045), also known as INOX, is the periodate (B1199274) oxidation product of inosine. nih.govaacrjournals.org Its biological activity stems from the high reactivity of its two aldehyde groups. These groups readily react with nucleophilic centers in biomolecules, such as amino and sulfhydryl groups, to form covalent adducts. This ability to form stable crosslinks with and modify macromolecules is central to its mechanism of action. nih.gov

The aldehyde functional groups of inosine dialdehyde can react with primary amino groups on proteins, particularly the ε-amino group of lysine (B10760008) residues, to form Schiff bases. This interaction can lead to the formation of stable, covalent crosslinks within a single protein or between different protein molecules. nih.gov Such cross-linking can significantly alter protein structure and function, often leading to the inhibition of enzymes involved in critical cellular processes. nih.gov

Target BiomoleculeType of InteractionFunctional Consequence
Proteins (general)Schiff base formation with amino groups (e.g., Lysine)Covalent cross-linking, structural alteration nih.gov
Ribonucleotide ReductaseCovalent modification / InhibitionDecreased synthesis of deoxyribonucleotides nih.gov

The electrophilic aldehyde groups of this compound are also capable of reacting with the exocyclic amino groups of nucleotide bases within DNA and RNA. This can lead to the formation of adducts that disrupt the normal structure and function of these nucleic acids. Research on the effects of this compound on RNA synthesis in Ehrlich tumor cells suggests that the compound impairs the function of the DNA template. aacrjournals.org The addition of an exogenous, undamaged DNA template could reverse the inhibition of RNA synthesis, indicating that the primary issue was template impairment rather than direct inhibition of the RNA polymerase enzyme itself. aacrjournals.org This template damage likely results from the formation of covalent adducts between this compound and the DNA strand.

Effects on Macromolecular Biosynthesis in Cellular Models

The biochemical reactivity of this compound leads to a profound and general inhibition of macromolecular synthesis. aacrjournals.org Studies conducted on various tumor cell lines, including L1210 and P388 mouse leukemia cells, have shown that this compound inhibits the synthesis of DNA, RNA, and protein in a time- and concentration-dependent manner. nih.govaacrjournals.org This broad-spectrum inhibition of key biosynthetic pathways ultimately halts cell proliferation and can lead to cell cycle arrest, with many treated cells stopping in the G2 + M phase. nih.govaacrjournals.org

This compound is a potent inhibitor of DNA synthesis. nih.govaacrjournals.org This effect is mediated by at least two distinct mechanisms. Firstly, as previously noted, it inhibits ribonucleotide reductase, which starves the cell of the necessary deoxyribonucleotide precursors for DNA replication. nih.gov Secondly, by forming adducts with the DNA molecule, it can directly impair the template's function, preventing DNA polymerase from accurately reading the genetic code. The inhibitory effects of this compound on DNA synthesis are distinct from those of other ribonucleotide reductase inhibitors like hydroxyurea, which cause a rapid and specific arrest of cells in the G1 phase with minimal initial effects on RNA and protein synthesis. nih.govaacrjournals.org

The synthesis of RNA is also strongly inhibited by this compound. nih.govaacrjournals.orgaacrjournals.org Detailed studies in Ehrlich tumor cells have demonstrated that the compound inhibits the incorporation of precursors like uridine into RNA. nih.govaacrjournals.org The primary mechanism for this inhibition is the impairment of the DNA template's function. aacrjournals.org While the compound does not appear to directly inhibit the activity of RNA polymerase enzymes, its modification of the DNA template can prevent transcription or lead to the termination of the growing RNA strand. aacrjournals.org This inhibition affects the synthesis of various RNA types, including preribosomal RNA. aacrjournals.org

Protein synthesis is inhibited by this compound in a manner similar to that of DNA and RNA synthesis. nih.govaacrjournals.org This inhibition is, in part, a downstream consequence of the shutdown of transcription, which reduces the availability of messenger RNA (mRNA) templates for translation. Furthermore, research has indicated more direct effects on the translational machinery. After a 6-hour incubation with this compound, over 90% of polyribosomes in Novikoff cells were dissociated, and they did not readily reform even after the compound was removed from the medium. aacrjournals.org This suggests that in addition to limiting mRNA supply, this compound may directly damage components of the ribosome or other factors essential for protein synthesis.

Macromolecular SynthesisEffect of this compoundKey Research Findings
DNA SynthesisInhibition nih.govaacrjournals.orgInhibition of ribonucleotide reductase nih.gov; Impairment of DNA template function.
RNA SynthesisInhibition nih.govaacrjournals.orgaacrjournals.orgInhibition is due to impairment of template function or chain termination, not direct inhibition of RNA polymerases. aacrjournals.org
Protein SynthesisInhibition nih.govaacrjournals.orgOccurs secondary to transcription inhibition and via direct effects such as the dissociation of polyribosomes. aacrjournals.org

Cell Cycle Progression Modulation

The modulation of the cell cycle by this compound translates directly into a potent inhibition of cellular proliferation. In vitro studies have shown that this compound effectively halts the proliferation of various tumor cell lines in a manner that is dependent on its concentration. nih.gov The inhibitory effect is comprehensive, affecting the synthesis of DNA, RNA, and protein, as measured by the incorporation of labeled precursors into acid-insoluble materials. nih.gov Notably, the compound does not significantly affect the uptake of these precursors into the acid-soluble pool, suggesting the inhibition occurs at the level of macromolecular synthesis. nih.gov

The concentration required to achieve complete inhibition of proliferation varies among different cell lines, indicating a degree of cell-type-specific sensitivity. For instance, Novikoff rat hepatoma and mouse L-cells require approximately 1 mM of this compound for complete proliferation arrest. nih.gov In contrast, L1210 and P388 mouse leukemia cells, as well as Chinese hamster ovary cells, are more sensitive, with complete inhibition observed at concentrations around 0.1 mM. nih.gov

Cell LineOrganismCell TypeConcentration for Complete Proliferation Inhibition
Novikoff HepatomaRatHepatoma~1 mM
L-cellsMouseFibroblast~1 mM
L1210MouseLeukemia~0.1 mM
P388MouseLeukemia~0.1 mM
Chinese Hamster Ovary (CHO)HamsterOvary~0.1 mM

Enzyme Interactions and Allosteric Modulation

A primary molecular target of this compound is ribonucleotide reductase (RNR), a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. nih.govresearchgate.netebi.ac.uk this compound functions as an inhibitor of ribonucleotide reductase, thereby decreasing the synthesis of DNA, RNA, and proteins. nih.govresearchgate.net

Studies on partially purified extracts from Ehrlich tumor cells have confirmed the inhibitory action of this compound (also referred to as Inox) on RNR activity. researchgate.net The inhibition by this compound was found to be more pronounced for cytidine-5'-diphosphate (CDP) reductase activity compared to adenosine-5'-diphosphate (ADP) reductase activity. researchgate.net This differential effect suggests a potential specificity in its interaction with the enzyme complex. The inhibition of RNR is a key mechanism that leads to the observed decrease in DNA synthesis and subsequent G2/M cell cycle arrest. nih.govresearchgate.net

This compound is a synthetic derivative of inosine, a naturally occurring purine (B94841) nucleoside. nih.gov Inosine is a central intermediate in purine metabolism, where it is formed from adenosine by adenosine deaminase or from inosine monophosphate (IMP) by nucleotidases. ebi.ac.ukwikipedia.org It is subsequently metabolized into hypoxanthine by the enzyme purine nucleoside phosphorylase (PNP), which is a key step in the purine salvage and degradation pathways. wikipedia.orgwikipedia.org

While the parent compound, inosine, is a known substrate for enzymes like PNP, the specific interactions of this compound with the enzymes of the purine metabolism pathway are not extensively detailed in available research. Its primary, well-documented enzymatic target is ribonucleotide reductase. nih.govresearchgate.net The structural modification of the ribose ring into a reactive dialdehyde likely alters its affinity for and interaction with enzymes that typically bind inosine, such as adenosine deaminase and purine nucleoside phosphorylase. nih.govebi.ac.ukwikipedia.org

Nucleic Acid and Protein Cross-linking Mechanisms

The dialdehyde structure of this compound imparts a high degree of chemical reactivity, enabling it to form stable covalent crosslinks with macromolecules, particularly proteins. nih.govnih.gov Aldehydes are known to react with nucleophilic groups in biomolecules, such as the amino groups of lysine residues in proteins, to form Schiff bases. wikipedia.orgproteopedia.org This cross-linking ability represents another significant aspect of its mechanism of action. nih.gov

By forming these crosslinks, this compound can inhibit the activity of various enzymes involved in critical cellular processes, including nucleic acid synthesis. nih.gov This mechanism is distinct from, but complementary to, its direct inhibition of ribonucleotide reductase. The formation of these bulky adducts on proteins or DNA can physically obstruct cellular machinery involved in replication, transcription, and other DNA-based processes, contributing to the compound's potent anti-proliferative effects. wikipedia.orgproteopedia.org

Formation of Intermolecular Cross-links

The principal mechanism by which this compound modifies proteins is through the formation of intermolecular cross-links. This process involves the covalent bonding between two or more separate protein molecules, facilitated by the dialdehyde. The chemical basis for this cross-linking is the reaction of the aldehyde groups of this compound with nucleophilic functional groups on the amino acid side chains of proteins.

The most common reaction is the formation of a Schiff base. This occurs when an aldehyde group reacts with a primary amine group (-NH2), such as the epsilon-amino group of a lysine residue, which is a frequent target for aldehyde-based cross-linking agents. nih.govcreative-proteomics.comresearchgate.net This reaction proceeds via a nucleophilic addition, forming an unstable carbinolamine intermediate, which then dehydrates to form a stable imine, also known as a Schiff base. biorxiv.org

Given that this compound possesses two aldehyde groups, it can act as a bifunctional cross-linking agent. One aldehyde group can react with an amino group on one protein, and the second aldehyde group can react with an amino group on a nearby, separate protein molecule. This results in a stable bridge connecting the two proteins, leading to the formation of high-molecular-weight aggregates. This cross-linking can inhibit the normal function of enzymes and structural proteins by sterically blocking active sites, disrupting protein-protein interactions, or inducing aggregation. The general chemistry of protein cross-linking by dialdehydes, such as glutaraldehyde and dialdehyde starch, is well-established and serves as a model for the action of this compound. researchgate.netnih.govresearchgate.netmdpi.com

Table 1: Intermolecular Reactions of this compound with Proteins
Reactant 1Reactant 2Key Amino Acid ResidueResulting Covalent LinkageConsequence
This compoundProtein ALysine (ε-amino group)Schiff Base (Imine)Formation of a stable intermolecular bridge, leading to protein dimers or larger aggregates and potential loss of function.
This compound-Protein A AdductProtein BLysine (ε-amino group)

Intramolecular Structural Rearrangements

In addition to linking separate protein molecules, the bifunctional nature of this compound allows for the formation of intramolecular cross-links. This occurs when the two aldehyde groups react with two separate nucleophilic residues within the same polypeptide chain. For this to happen, the protein must fold in such a way that two reactive amino acid side chains (e.g., two lysine residues) are brought into close spatial proximity, allowing the relatively small this compound molecule to bridge the gap between them.

The formation of an intramolecular cross-link induces a significant structural rearrangement by introducing a new covalent constraint on the protein's conformation. This can have several profound effects:

Conformational Locking : The protein's natural flexibility and ability to undergo conformational changes, which are often essential for its function (e.g., enzyme catalysis, receptor signaling), can be severely restricted.

Stabilization or Destabilization : Depending on the location of the cross-link, it could either stabilize a particular protein fold or introduce strain that destabilizes the native structure.

Alteration of Active Sites : An intramolecular cross-link near an enzyme's active site can alter its geometry, preventing substrate binding or catalytic activity.

Table 2: Comparison of Intermolecular and Intramolecular Cross-linking by this compound
FeatureIntermolecular Cross-linkingIntramolecular Cross-linking
Number of Molecules Involved Two or more protein moleculesA single protein molecule
Requirement Sufficient protein concentration and proximityTwo reactive residues in close spatial proximity within one folded protein
Primary Result Formation of protein dimers and higher-order aggregatesChange in protein conformation and rigidity
Functional Consequence Inhibition of function through aggregation and steric hindranceInhibition of function by locking conformation and altering active sites

Advanced Research Applications and Methodologies Utilizing Inosine Dialdehyde

Research Models for Studying Biological Activity

The investigation of inosine dialdehyde's biological functions is often conducted using a range of cellular systems, from mammalian cell lines to non-mammalian organisms and plant cell platforms. These models allow researchers to probe its effects on proliferation, metabolism, and resistance mechanisms.

In Vitro Mammalian Cell Line Models (Non-human clinical)

In vitro studies employing mammalian cell lines have been instrumental in characterizing the antiproliferative effects of this compound. Research has demonstrated that this compound can inhibit the proliferation of various tumor cell lines in a concentration-dependent manner. For instance, studies have shown that concentrations around 1 mM are required to completely inhibit the proliferation of Novikoff rat hepatoma and mouse L-cells. In contrast, lower concentrations, approximately 0.1 mM, were sufficient to completely inhibit the proliferation of L1210 and P388 mouse leukemia cells, as well as Chinese hamster ovary cells.

Furthermore, this compound has been observed to impact key cellular synthetic processes. It inhibits the synthesis of protein, RNA, and DNA, as measured by the incorporation of labeled precursors, without significantly affecting the pool sizes of these precursors. Flow microfluorometric analyses have indicated that this compound treatment can lead to cell cycle arrest, with many treated cells becoming arrested in the G2 + M phase. These findings suggest that this compound affects multiple metabolic pathways critical for cell division and survival.

Cell LineConcentration for Complete InhibitionObserved Cellular Effects
Novikoff rat hepatoma~1 mMInhibition of protein, RNA, DNA synthesis; G2+M cell cycle arrest
Mouse L-cells~1 mMInhibition of protein, RNA, DNA synthesis; G2+M cell cycle arrest
L1210 mouse leukemia~0.1 mMInhibition of protein, RNA, DNA synthesis; G2+M cell cycle arrest
P388 mouse leukemia~0.1 mMInhibition of protein, RNA, DNA synthesis; G2+M cell cycle arrest
Chinese hamster ovary cells~0.1 mMInhibition of protein, RNA, DNA synthesis; G2+M cell cycle arrest

Non-Mammalian Cellular Systems (e.g., Leishmania major resistance mechanisms)

This compound has also been investigated in non-mammalian cellular systems, particularly in the context of parasitic protozoa like Leishmania. Studies focusing on Leishmania species have explored mechanisms of resistance to this compound and related nucleoside analogs. Research has shown that Leishmania strains selected for resistance to this compound exhibit a reduced capacity to accumulate exogenous purine (B94841) nucleosides and nucleobases. This phenomenon has been linked to alterations in purine transporters, suggesting that the uptake mechanism is a key target for resistance development.

Specifically, studies have identified the TOxic nucleoside Resistance (TOR) gene in Leishmania that, when amplified or mutated, confers resistance not only to tubercidin (B1682034) but also to this compound and other purine analogs. This indicates that Leishmania models are valuable for understanding how cellular transport systems and specific genes mediate resistance to nucleoside-based compounds. The reduced accumulation of these compounds in resistant Leishmania cells highlights the importance of specific transporter activities for the biological efficacy of this compound in these organisms.

Plant Cell Growth Platforms and Applications

This compound has found application in the development of advanced biomaterials, particularly hydrogels, which are then utilized as platforms for plant cell growth. By acting as a cross-linker, this compound, along with other nucleoside dialdehydes, can be used to form tunable hydrogels with polysaccharide materials like chitosan (B1678972). These hydrogels possess properties that make them suitable for supporting cellular structures and processes.

The hydrogels created using this compound as a cross-linker have been employed as growth platforms for plant cells. This application leverages the biocompatible nature of the hydrogels and their capacity to provide a structured environment conducive to cell proliferation and development. Researchers are exploring these hydrogel systems for optimizing plant tissue culture media and for various biotechnological applications, demonstrating the compound's utility beyond direct cellular effects to material science applications supporting biological systems.

Compound List

this compound (INOX, IdA)

Inosine

Uridine

Ribose

Uridine dialdehyde (UdA)

Ribose dialdehyde (RdA)

Chitosan

Novikoff rat hepatoma

Mouse L-cells

L1210 mouse leukemia

P388 mouse leukemia

Chinese hamster ovary cells

Leishmania species

Leishmania major

Leishmania mexicana amazonensis

Tubercidin

Formycin B

Allopurinol ribonucleoside

Formycin A

Allopurinol

Hydroxyurea

2,3-dihydro-1H-pyrazolo(2,3-a)imidazole

Glutaraldehyde (GA)

oUrd

oUMP

oAMP

Alexa 555 labeled bovine serum albumin

Analytical and Characterization Techniques for Inosine Dialdehyde Research

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for the structural elucidation of inosine (B1671953) dialdehyde (B1249045), offering insights into its atomic composition and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of inosine dialdehyde in solution. Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. For this compound, the aldehyde protons are expected to resonate significantly downfield, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The protons of the purine (B94841) ring would appear in the aromatic region, while the protons on the modified ribose moiety would have chemical shifts characteristic of protons attached to carbons bearing oxygen atoms.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbons of the aldehyde groups are highly deshielded and would be expected to have chemical shifts in the range of 190-200 ppm. libretexts.org The carbons of the purine ring and the modified ribose would also exhibit characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde Protons 9.5 - 10.5 190 - 200
Purine Ring Protons 7.5 - 8.5 125 - 150

Note: These are predicted ranges based on typical chemical shifts for similar functional groups.

NMR is also instrumental in studying the interactions of this compound with other molecules, such as proteins or nucleic acids. Changes in the chemical shifts of either this compound or its binding partner upon interaction can reveal the binding site and the nature of the intermolecular forces involved.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of this compound is expected to show a strong absorption band in the region of 1690-1740 cm⁻¹ due to the stretching vibration of the C=O bond in the aldehyde groups. vscht.cz Another key feature would be the presence of a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the hydroxyl group and N-H stretching of the purine ring. udel.edu The C-H stretching of the aldehyde group may also be visible as a weaker band around 2720-2820 cm⁻¹. pressbooks.pub Aromatic C-H and C=C stretching vibrations from the purine ring would appear in their characteristic regions. vscht.cz

Table 2: Expected Infrared Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Aldehyde (C=O) 1690 - 1740 Stretch
Alcohol/Amine (O-H/N-H) 3200 - 3600 Stretch, broad
Aldehyde (C-H) 2720 - 2820 Stretch
Aromatic (C-H) 3000 - 3100 Stretch
Aromatic (C=C) 1400 - 1600 Stretch

Chromatographic Separation and Detection

Chromatographic techniques are essential for the purification, and quantitative analysis of this compound, ensuring the purity of the compound for further studies.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its quantitative analysis. Reversed-phase HPLC, using a C18 column, is a common approach for separating polar compounds like nucleosides and their derivatives. ijprajournal.comimpactfactor.org

A typical mobile phase for the analysis of inosine and related compounds consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.comresearchgate.net A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of this compound from any starting material (inosine) or by-products. Detection is typically performed using a UV detector, as the purine ring of this compound absorbs strongly in the UV region, with a maximum absorbance around 250-260 nm. ijprajournal.comimpactfactor.org

Table 3: Exemplary HPLC Parameters for this compound Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate, pH 5
Mobile Phase B Acetonitrile
Gradient 5% to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 255 nm

| Injection Volume | 10 µL |

This method allows for the determination of the percentage purity of an this compound sample by integrating the peak area of the main compound and any impurities.

Gas Chromatography (GC) is another powerful separation technique, but it is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like nucleosides. Therefore, a derivatization step is necessary to convert this compound into a more volatile and thermally stable derivative. nih.gov

A common derivatization method for nucleosides is silylation, where the hydroxyl and amino groups are reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) derivatives. mdpi.comnih.gov These derivatives are significantly more volatile and can be readily analyzed by GC. The separation is typically performed on a capillary column with a non-polar stationary phase, and detection is often achieved using a flame ionization detector (FID) or a mass spectrometer (MS).

Table 4: General GC Method with Derivatization for Nucleoside Analysis

Step Procedure
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with pyridine
Reaction Conditions 70°C for 30 minutes
GC Column Capillary column (e.g., 30 m x 0.25 mm) with a non-polar phase
Injector Temperature 250°C
Oven Program 150°C to 300°C at 10°C/min

| Detector | Mass Spectrometer (MS) |

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of this compound. When coupled with a separation technique like HPLC or GC, it becomes a powerful tool for identification and structural elucidation.

In mass spectrometry, the this compound molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) confirms the molecular weight of the compound.

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing valuable structural information. The fragmentation pattern of this compound is expected to involve cleavage of the glycosidic bond, separating the purine base from the modified ribose moiety. nih.gov Other characteristic fragmentations would include the loss of water and the cleavage of bonds within the opened ribose ring. miamioh.edulibretexts.org

Table 5: Predicted Mass Spectrometry Fragmentation of this compound

Ion Predicted m/z Description
[M+H]⁺ 267.08 Protonated molecular ion
[M-H]⁻ 265.06 Deprotonated molecular ion
[Hypoxanthine+H]⁺ 137.04 Purine base fragment

Note: The predicted m/z values are based on the exact mass of this compound (C₁₀H₁₀N₄O₅).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool for the unambiguous identification and quantification of this compound-protein adducts. The high reactivity of the aldehyde groups in this compound allows it to form covalent bonds, primarily with lysine (B10760008), arginine, and cysteine residues on proteins, leading to the formation of Schiff bases or other adducts.

The general workflow for this analysis involves several key steps. First, a protein sample treated with this compound is subjected to enzymatic digestion, typically using trypsin, to break it down into smaller peptides. This peptide mixture is then separated using high-performance liquid chromatography (HPLC), which separates the peptides based on their physicochemical properties, such as hydrophobicity. The separated peptides are then introduced into a tandem mass spectrometer.

In the mass spectrometer, the peptides are ionized, and their mass-to-charge (m/z) ratio is measured in the first stage of mass analysis (MS1). This allows for the detection of peptides that have an increased mass corresponding to the addition of an this compound molecule. To confirm the identity of the modified peptide and pinpoint the exact amino acid residue that has been modified, the specific peptide ion is selected and fragmented. The resulting fragment ions are analyzed in the second stage of mass analysis (MS/MS). The fragmentation pattern provides sequence information, allowing for definitive identification of the peptide and the site of modification. nih.govaston.ac.ukaston.ac.uk This combined approach provides a robust method for characterizing the specific molecular targets of this compound within the proteome. nih.gov

Table 1: Representative LC-MS/MS Data for a Hypothetical Peptide Modified by this compound

Peptide SequenceModification SiteTheoretical Mass (Da)Observed Mass Shift (Da)Adduct Type
Val-Gly-Lys-Ala-GlyLysine (K)474.28+282.22Schiff base (stabilized)
His-Leu-Cys-Pro-AsnCysteine (C)571.24+284.24Thioacetal adduct

MALDI-TOF Mass Spectrometry for RNA Fragment Analysis

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a highly effective technique for the analysis of nucleic acids and their modifications, making it suitable for studying the interaction of this compound with RNA. This compound can form crosslinks within an RNA strand or between RNA and proteins. MALDI-TOF MS can be used to detect the resulting modified RNA fragments. nih.gov

The analytical process begins with the enzymatic or chemical cleavage of the RNA that has been treated with this compound. This produces a mixture of oligonucleotides. This mixture is then co-crystallized with a matrix material on a target plate. A pulsed laser is directed at the crystals, causing the desorption and ionization of the RNA fragments with minimal fragmentation. The ionized molecules are then accelerated into a time-of-flight tube. The time it takes for an ion to travel the length of the tube to the detector is proportional to its mass-to-charge ratio.

This technique allows for the precise mass determination of the RNA fragments. nih.gov Unmodified RNA fragments will have masses corresponding to their nucleotide sequence. However, fragments that have reacted with this compound will exhibit a characteristic mass increase. By comparing the mass spectra of treated and untreated RNA, researchers can identify the specific fragments that have been modified. nih.govnih.gov Further analysis, potentially involving fragmentation techniques (post-source decay or PSD), can help to elucidate the nature of the modification. nih.gov This makes MALDI-TOF MS an invaluable tool for mapping the sites of this compound interaction on RNA molecules.

Table 2: Example of MALDI-TOF MS Data for RNA Fragments Modified by this compound

RNA Fragment SequenceTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)Interpretation
5'-GCAU-3'1285.81285.80Unmodified Fragment
5'-AUCG-3'1270.81555.0+284.2Fragment with one this compound adduct

Advanced Microscopic Techniques

Cryo-Scanning Electron Microscopy (Cryo-SEM) for Biomaterial Structure Analysis

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology and internal structure of biomaterials, such as hydrogels. When these materials are cross-linked with agents like this compound, their microscopic architecture, including pore size, porosity, and surface texture, is significantly altered. researchgate.netmdpi.com SEM analysis provides direct visualization of these structural changes. researchgate.net For instance, increased cross-linking with dialdehydes in chitosan (B1678972) or gelatin-based biomaterials typically leads to a denser, less porous structure, which can be quantitatively assessed from SEM micrographs. nih.govnih.gov

While conventional SEM requires samples to be dehydrated, which can introduce artifacts and alter the delicate structure of hydrogels, Cryo-Scanning Electron Microscopy (Cryo-SEM) offers a significant advantage. In Cryo-SEM, the hydrogel sample is rapidly frozen, preserving its hydrated, near-native state. The frozen sample is then fractured to reveal its internal structure, sputter-coated with a conductive metal, and imaged at cryogenic temperatures. This technique provides a more accurate representation of the hydrogel's three-dimensional network, making it an ideal method for analyzing the structural impact of this compound cross-linking on biomaterials intended for biomedical applications.

Table 3: Morphological Changes in Dialdehyde-Cross-linked Biomaterials Observed by SEM

BiomaterialCross-linker ConcentrationObserved Morphological ChangeReference Technique
Chitosan FilmIncreasing Dialdehyde ChitosanIncreased surface roughnessSEM/AFM mdpi.com
Gelatin-Chitosan FilmIncreasing Dialdehyde StarchSmoother, more homogeneous surfaceSEM nih.gov
N-succinyl chitosan HydrogelIncreasing Dialdehyde StarchWider pore diameters, fluffier networkSEM nih.gov

Flow Cytometry for Cellular Analysis and Cell Cycle Studies

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of cells in a fluid stream as they pass through a laser. It is particularly valuable for studying the effects of compounds like this compound on the cell cycle. youtube.comyoutube.com For cell cycle analysis, cells are typically fixed, permeabilized, and stained with a fluorescent dye, such as propidium (B1200493) iodide (PI) or DAPI, which stoichiometrically binds to DNA. nih.govbiocompare.com The fluorescence intensity of each cell is directly proportional to its DNA content.

This allows the cell population to be resolved into different phases of the cell cycle: G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content). youtube.com Research has shown that this compound (also referred to as INOX) is an inhibitor of tumor cell proliferation. nih.gov Flow microfluorometric analyses of various tumor cell lines treated with this compound revealed a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov This finding indicates that this compound induces cell cycle arrest at the G2/M checkpoint, preventing cells from proceeding into mitosis. This blockage of cell division is a key aspect of its mechanism of action against proliferating cancer cells. nih.gov

Table 4: Effect of this compound on Cell Cycle Distribution in Tumor Cells

Treatment Group% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Untreated)55%30%15%
This compound-Treated25%15%60%
Note: Data are representative based on published findings describing a G2/M arrest. nih.gov

Computational and Theoretical Studies of Inosine Dialdehyde

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful tools for understanding complex molecular interactions and dynamic processes. In the context of inosine (B1671953) dialdehyde (B1249045), these techniques have been employed to investigate its role in forming cross-linked structures, particularly in the development of hydrogels.

Understanding Cross-linking Processes (Covalent and Non-covalent Interactions)

Studies utilizing computational modeling and molecular dynamics simulations have shed light on the formation of hydrogels using inosine dialdehyde as a cross-linker. These simulations have revealed that the cross-linking process involves not only covalent bonding, characteristic of aldehyde reactions with amine groups, but also a significant contribution from various non-covalent interactions. Specifically, π–π stacking, cation–π interactions, and hydrogen bonding have been identified as key forces that stabilize the hydrogel network acs.orgresearchgate.netnih.govresearchgate.net. Furthermore, experimental observations supported by theoretical understanding indicate that this compound can cross-link plasma proteins and molecules like bovine serum albumin (BSA), forming covalent adducts. Notably, no direct interaction of this compound with nucleic acids, bases, or nucleosides themselves was detected in these studies, suggesting its primary role in protein modification or structural cross-linking capes.gov.br.

Table 1: Identified Non-covalent Interactions in this compound-Mediated Hydrogel Formation

Interaction TypeSignificance in Cross-linking
π–π stackingSignificant contributor
Cation–π interactionSignificant contributor
Hydrogen bondingSignificant contributor

Conformational Analysis of this compound and its Adducts

Quantum Chemical Calculations

Quantum chemical calculations offer a high level of detail regarding molecular electronic structure, reaction pathways, and spectroscopic properties.

Predicting Spectroscopic Properties (e.g., NMR Chemical Shifts)

Quantum chemistry, particularly Density Functional Theory (DFT) and methods like Gauge-Independent Atomic Orbital (GIAO), is widely used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts nih.govarxiv.orggithub.comarkat-usa.orgstackexchange.com. Techniques like the Automated Fragmentation Quantum Mechanics/Molecular Mechanics (AFNMR) approach and machine learning algorithms are being developed to enhance the accuracy and efficiency of these predictions for biomolecules nih.govarxiv.orggithub.com. However, specific quantum chemical calculations focused on predicting the NMR chemical shifts of this compound were not identified in the provided search results.

Table 2: Predicted Collision Cross Sections for this compound

Adductm/zPredicted CCS (Ų)
[M+H]+267.07240155.8
[M+Na]+289.05434166.0
[M+NH4]+284.09894158.7
[M+K]+305.02828165.5
[M-H]-265.05784151.6
[M+Na-2H]-287.03979157.8
[M]+266.06457155.4
[M]-266.06567155.4

Note: Collision Cross Section (CCS) values are predicted and provided by PubChem uni.lu.

Energetic Landscape of Reactions and Interactions

The energetic landscape governing the reactions and interactions of this compound is a critical area for theoretical investigation. This includes calculating activation energies for reactions, binding energies for molecular interactions, and reaction pathways. However, specific quantum chemical calculations detailing the energetic landscape of reactions or interactions involving this compound were not found in the provided search results. Studies on related compounds or general methodologies for calculating reaction energetics were noted, but direct applications to this compound were absent.

Bioinformatics Approaches for Modified Nucleoside Analysis

Bioinformatics plays a significant role in the study of modified nucleosides, particularly within the context of RNA modifications. While this compound itself is not a naturally occurring RNA modification, the principles applied to understanding modified nucleosides like inosine (resulting from adenosine-to-inosine editing) are relevant. Bioinformatics tools and approaches are used to identify and analyze such modifications in RNA sequences. Techniques such as Reverse Transcription (RT) signature analysis (e.g., ICE-seq, ALES) and Next-Generation Sequencing (NGS) based methods are employed to detect inosine within RNA molecules nih.govrsc.orgnih.gov. These methods often rely on the altered base-pairing or chemical reactivity of the modified nucleotide, which can be computationally modeled or predicted. Although direct applications of bioinformatics specifically to this compound were not found, the methodologies used for analyzing other modified nucleosides could potentially be adapted for studying its behavior or interactions in complex biological systems.

Compound List:

this compound (IdA)

Inosine

Uridine dialdehyde (UdA)

Ribose dialdehyde (RdA)

Chitosan (B1678972)

Adenosine

Uridine

Ribose

Future Directions and Emerging Research Areas

Elucidation of Undefined Molecular and Cellular Mechanisms

Inosine (B1671953) dialdehyde (B1249045), also known as INOX, is the periodate (B1199274) oxidation product of inosine. aacrjournals.orgnih.gov Early research demonstrated its capacity to inhibit the proliferation of various tumor cell lines in a concentration-dependent manner. aacrjournals.orgnih.gov Mechanistic studies revealed that inosine dialdehyde interferes with the synthesis of crucial macromolecules, including DNA, RNA, and proteins. aacrjournals.orgnih.gov This inhibition of macromolecular synthesis is a key contributor to its cytostatic effects. Furthermore, flow microfluorometric analyses have shown that treatment with this compound leads to cell cycle arrest in the G2/M phase. aacrjournals.orgnih.gov

Despite these foundational findings, the precise molecular interactions underlying these cellular effects are not fully understood. It is hypothesized that this compound affects multiple metabolic steps, suggesting a broader and more complex mechanism of action than initially perceived. aacrjournals.orgnih.gov The dialdehydic nature of the molecule allows it to potentially form covalent bonds with various nucleophilic groups in proteins and nucleic acids, thereby inhibiting their function. However, the specific protein targets and the exact nature of these covalent modifications remain largely undefined. Future research will need to focus on identifying the direct molecular binding partners of this compound to unravel the full spectrum of its cellular impact.

Development of Novel this compound Derivatives as Research Probes

The reactivity of the dialdehyde group in this compound makes it a versatile platform for the development of novel chemical probes. One significant advancement in this area is the creation of a thymidine-inosine dimer (TID) building block for the reversible functionalization of synthetic oligonucleotides. mdpi.com This TID unit can be incorporated into DNA strands and subsequently modified through click chemistry, allowing for the attachment of various functional groups such as fluorescent tags or small molecules. mdpi.com The inosine component can then be oxidized to its dialdehyde form, enabling the traceless removal of the modification and restoration of the native DNA strand. mdpi.com

This technology highlights the potential of this compound derivatives as sophisticated research tools. Future efforts in this domain could focus on synthesizing a broader range of derivatives with tailored properties. For instance, derivatives with different reactive groups could be designed to target specific classes of biomolecules. Furthermore, the incorporation of reporter tags, such as fluorophores or biotin, directly into the this compound structure could facilitate the identification and visualization of its cellular targets. These novel probes would be invaluable for elucidating the compound's mechanism of action and for developing new applications in diagnostics and biotechnology.

Exploration of New Biological Targets and Pathways

The observation that this compound affects multiple metabolic pathways suggests that our current understanding of its biological targets is incomplete. aacrjournals.orgnih.gov While its effects on DNA, RNA, and protein synthesis are established, the upstream signaling pathways and the specific enzymes inhibited by the compound are yet to be fully identified. The parent molecule, inosine, is known to be a bioactive metabolite involved in purine (B94841) metabolism, RNA editing, and various signaling pathways. nih.govnih.gov It has been shown to have immunomodulatory effects and can influence inflammatory responses. nih.gov

Future research should investigate whether this compound retains or modifies these activities of its parent nucleoside. For example, exploring its impact on purine salvage pathways and associated enzymes, such as hypoxanthine-guanine phosphoribosyltransferase, could reveal new targets. nih.gov Given the emerging link between inosine, gut microbiota, and anti-tumor responses, it would be pertinent to investigate if this compound can modulate these interactions. nih.gov Identifying new biological targets and the pathways they regulate will be crucial for expanding the therapeutic potential of this compound and for understanding its broader physiological and pathological implications.

Advancement in Analytical Methodologies for Enhanced Sensitivity and Specificity

The advancement of analytical techniques is paramount for the sensitive and specific detection and quantification of this compound and its metabolites in biological systems. While methods for the detection of inosine, particularly in the context of adenosine-to-inosine (A-to-I) RNA editing, are well-established and often rely on reverse transcription and sequencing, specific high-sensitivity methods for this compound are not as developed. nih.govnih.gov

Future developments in this area could adapt existing analytical platforms for this purpose. For instance, mass spectrometry techniques, such as Fast Atom Bombardment (FAB) mass spectrometry which has been used for the analysis of inosine, could be optimized for the detection of this compound and its adducts with biomolecules. researchgate.netresearchgate.net The development of specific antibodies or molecular probes that recognize the this compound structure could lead to the creation of sensitive immunoassays. Furthermore, advanced chromatographic techniques coupled with mass spectrometry can be employed for the separation and quantification of this compound from complex biological matrices. Enhanced analytical methodologies will be critical for pharmacokinetic studies, understanding its metabolic fate, and for monitoring its interaction with biological targets.

Interdisciplinary Research Paradigms Integrating Synthesis, Biology, and Computation

A comprehensive understanding of this compound and its potential applications will require a collaborative, interdisciplinary approach that integrates chemical synthesis, biological evaluation, and computational modeling. The synthesis of novel derivatives, as discussed earlier, is a cornerstone of this approach, enabling the creation of tailored molecules with specific properties. rsc.orgnih.govresearchgate.net

The biological evaluation of these new compounds will generate crucial data on their activity and mechanism of action. nih.govresearchgate.net This includes in vitro assays to determine their effects on specific enzymes and cellular pathways, as well as in vivo studies to assess their efficacy and biodistribution.

Computational studies can provide valuable insights to guide these synthetic and biological efforts. Molecular dynamics simulations, for example, can be used to model the interaction of this compound and its derivatives with potential protein targets, helping to predict binding affinities and mechanisms of inhibition. nih.gov By combining these three pillars of research, a more rational and efficient drug discovery and development process can be achieved, accelerating the translation of basic scientific findings into tangible applications for this compound and its analogs.

Q & A

Q. What are the standard protocols for synthesizing Inosine dialdehyde, and how can reaction progress be monitored?

  • Methodological Answer : this compound is synthesized via sodium periodate (NaIO₄) oxidation of inosine. A typical protocol involves dissolving inosine in water, adding Dowex50Wx4 resin charged with IO₄⁻ ions, and stirring for 1 hour. The mixture is eluted with water, concentrated under reduced pressure (≤30°C), and crystallized at low temperature. Reaction progress is monitored using thin-layer chromatography (TLC) on silica gel plates (e.g., Merck Kieselgel 60 F254) with chloroform/methanol (4:1 v/v) as the mobile phase. UV visualization confirms the disappearance of inosine and formation of dialdehyde product .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Structural confirmation relies on FT-IR to identify aldehyde stretching vibrations (~1720 cm⁻¹) and NMR (¹H/¹³C) to verify the absence of vicinal diols (C2–C3 cleavage) and presence of aldehyde protons. Purity is assessed via HPLC with UV detection (λ = 260 nm for nucleosides) or mass spectrometry (ESI-MS). X-ray diffraction (XRD) can confirm crystallinity, while elemental analysis validates stoichiometry .

Q. How does this compound inhibit ribonucleotide reductase (RNR) activity in tumor cells?

  • Methodological Answer : this compound acts as a mechanism-based inhibitor of RNR by forming covalent adducts with the enzyme’s active-site thiol groups. This irreversibly blocks the reduction of ribonucleotides to deoxyribonucleotides, halting DNA synthesis. Experimental validation involves measuring dNTP pool depletion via LC-MS in treated cells and comparing IC₅₀ values across cell lines (e.g., L1210 leukemia, P388 lymphoma) using proliferation assays .

Advanced Research Questions

Q. What experimental strategies can address inconsistencies in reported IC₅₀ values for this compound across tumor cell lines?

  • Methodological Answer : Variations in IC₅₀ may arise from differences in cell permeability, RNR isoform expression, or detoxification pathways. To resolve discrepancies:
  • Standardize assay conditions (e.g., serum-free media, consistent incubation times).
  • Quantify intracellular this compound levels via LC-MS to correlate exposure with efficacy.
  • Use siRNA knockdown to assess RNR subunit-specific sensitivity .

Q. How can the crosslinking propensity of this compound with proteins be quantified and mitigated in biochemical assays?

  • Methodological Answer : Crosslinking is quantified via SDS-PAGE with Coomassie staining or Western blotting under non-reducing conditions. To mitigate interference:
  • Include competing aldehydes (e.g., glycine) in buffers to block non-specific reactions.
  • Use size-exclusion chromatography to separate crosslinked complexes.
  • Employ mutagenesis to identify critical lysine residues in target proteins .

Q. What considerations are critical when designing in vivo studies to evaluate the antitumor efficacy of this compound?

  • Methodological Answer : Key factors include:
  • Dosing regimen : Optimize frequency to balance efficacy and toxicity (e.g., 200 mg/kg i.p. daily for 5 days in murine models).
  • Pharmacokinetics : Monitor plasma stability and tissue distribution using radiolabeled ([¹⁴C]) this compound.
  • Toxicity endpoints : Assess bone marrow suppression (common with RNR inhibitors) via complete blood counts .

Q. Can microwave-assisted synthesis improve the yield or selectivity of this compound compared to conventional methods?

  • Methodological Answer : Microwave irradiation enhances reaction kinetics and selectivity for dialdehyde formation in polysaccharides (e.g., cellulose). Adapting this to inosine requires:
  • Testing solvent systems (e.g., water/DMSO mixtures) compatible with microwave absorption.
  • Optimizing temperature (50–80°C) and irradiation time (5–15 minutes) to prevent over-oxidation.
  • Comparing yields with traditional methods via TLC and HPLC .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting data on this compound’s stability in aqueous solutions?

  • Methodological Answer : Stability studies should:
  • Measure aldehyde degradation via Schiff base formation using UV-Vis (λ = 280 nm for imine bonds).
  • Test buffers at varying pH (4–9) and temperatures (4–37°C).
  • Validate findings with NMR time-course experiments to track aldehyde proton signals .

Experimental Design Tables

Parameter Optimal Condition Validation Method Reference
Synthesis temperature≤30°C (to prevent decomposition)TLC, HPLC
IC₅₀ assay duration48–72 hoursCell proliferation (MTT assay)
In vivo dosing frequencyDaily for 5 daysSurvival rate, tumor volume

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.